({1-[4-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride
Overview
Description
The compound appears to contain a trifluoromethyl group attached to a phenyl ring, which is a common motif in many pharmaceutical compounds . Trifluoromethyl groups are often used to increase the lipophilicity and metabolic stability of a drug .
Molecular Structure Analysis
The trifluoromethyl group is electron-withdrawing, which could influence the electronic properties of the molecule. The tetrazole ring is a five-membered ring containing four nitrogen atoms, which could potentially act as a hydrogen bond acceptor .Physical And Chemical Properties Analysis
Trifluoromethyl groups are lipophilic and can improve the metabolic stability of a drug. They are also electron-withdrawing, which can influence the pKa of nearby functional groups .Scientific Research Applications
Pharmaceutical Applications
The trifluoromethyl group is a common feature in many FDA-approved drugs . For instance, the inclusion of a -CF3 group in the para-position of the phenolic ring increased the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by 6-fold . The chemical name for fluoxetine, a popular antidepressant, is N-methyl-3-phenyl-3-[4-(trifluoromethyl) phenoxy] propan-1-amine .
Antibacterial and Antifungal Activity
Fluorinated compounds, including those with trifluoromethyl groups, have been synthesized and evaluated for their antibacterial and antifungal activity . This suggests potential applications of our compound in the development of new antimicrobial agents.
Development of New Electrode Materials
Trifluoromethyl-containing compounds have been used in the development of new types of electrode materials . These materials, combined with molecularly imprinted polymers, improve the specificity and sensitivity of voltammetric detection .
Synthesis of Other Trifluoromethyl-Containing Compounds
Our compound could potentially be used as a starting material or intermediate in the synthesis of other trifluoromethyl-containing compounds . These compounds have a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and electronics .
Development of Fluorine-Containing Drugs
More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine . Therefore, our compound could potentially be used in the development of new fluorine-containing drugs.
Potential Applications in Electronics
Organo-fluorine chemistry, which includes compounds like ours, is a unique branch of organic chemistry. The incorporation of fluorine in organic molecules exhibits unique behaviors, leading to several applications in electronics .
Mechanism of Action
Future Directions
properties
IUPAC Name |
[1-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N5.ClH/c10-9(11,12)6-1-3-7(4-2-6)17-8(5-13)14-15-16-17;/h1-4H,5,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOOSVDVVXZUIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C(=NN=N2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
({1-[4-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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